molecular formula C21H16F5N3O2 B3414327 N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide CAS No. 946321-44-4

N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide

Cat. No.: B3414327
CAS No.: 946321-44-4
M. Wt: 437.4 g/mol
InChI Key: MQOOAROSYWKBKU-UHFFFAOYSA-N
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Description

N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide is a complex organic compound characterized by its unique structure, which includes fluorinated aromatic rings and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated aromatic intermediates, followed by the formation of the pyridazinone ring. Key steps include:

    Fluorination: Introduction of fluorine atoms into the aromatic rings using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Pyridazinone Formation: Cyclization reactions involving hydrazine derivatives and diketones under acidic or basic conditions to form the pyridazinone core.

    Amide Bond Formation: Coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to link the aromatic and pyridazinone moieties.

Industrial Production Methods

For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This involves:

    Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.

    Flow Chemistry: Implementing continuous flow reactors to ensure consistent product quality and scalability.

    Green Chemistry: Adopting environmentally friendly solvents and reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen exchange reactions using nucleophiles like sodium iodide or potassium fluoride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the pyridazinone ring may yield pyridazine derivatives, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic rings and pyridazinone core enable it to bind to specific sites, modulating the activity of these targets. This can lead to alterations in cellular pathways, influencing biological processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide stands out due to its combination of fluorinated aromatic rings and a pyridazinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F5N3O2/c22-14-5-3-13(4-6-14)18-9-10-20(31)29(28-18)11-1-2-19(30)27-15-7-8-17(23)16(12-15)21(24,25)26/h3-10,12H,1-2,11H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOOAROSYWKBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
Reactant of Route 2
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N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
Reactant of Route 3
Reactant of Route 3
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
Reactant of Route 4
Reactant of Route 4
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
Reactant of Route 5
Reactant of Route 5
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
Reactant of Route 6
Reactant of Route 6
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide

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